molecular formula C10H14FNO B3021349 N-Ethyl-2-(4-fluorophenoxy)ethanamine CAS No. 915924-17-3

N-Ethyl-2-(4-fluorophenoxy)ethanamine

Cat. No.: B3021349
CAS No.: 915924-17-3
M. Wt: 183.22 g/mol
InChI Key: YONGVRAOXBBZML-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-fluorophenoxy)ethanamine is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of an ethyl group attached to an ethanamine backbone, which is further substituted with a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(4-fluorophenoxy)ethanamine can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield this compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-fluorophenoxy)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Ethyl-2-(4-fluorophenoxy)acetaldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-Ethyl-2-(4-fluorophenoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-fluorophenoxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(2-fluorophenoxy)ethanamine
  • N-Ethyl-2-(4-chlorophenoxy)ethanamine
  • N-Ethyl-2-(4-bromophenoxy)ethanamine

Uniqueness

N-Ethyl-2-(4-fluorophenoxy)ethanamine is unique due to the presence of the 4-fluorophenoxy group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, such as those with different halogen substitutions, which may exhibit different reactivity and applications.

Properties

IUPAC Name

N-ethyl-2-(4-fluorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONGVRAOXBBZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625240
Record name N-Ethyl-2-(4-fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-17-3
Record name N-Ethyl-2-(4-fluorophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(4-fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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